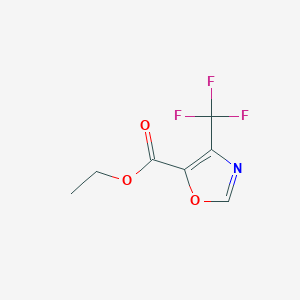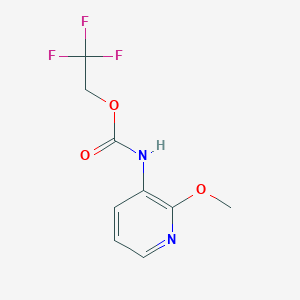
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride
Vue d'ensemble
Description
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride (3-PBAH) is a synthetic compound derived from 3-pyrrolidin-1-ylpropionic acid (3-PPA). It is a white crystalline powder and is soluble in water. 3-PBAH has a wide range of applications in scientific research, including its use as a reagent in organic synthesis and its potential to act as a prodrug for the treatment of certain diseases.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. The interest in pyrrolidine and its derivatives, including 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride, stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation.” This review highlights the bioactive molecules characterized by the pyrrolidine ring, its synthetic strategies, and the influence of steric factors and stereochemistry on biological activity, pointing towards the potential of such compounds in drug development processes (Li Petri et al., 2021).
Benzoic Acid Derivatives and Gut Health
While not directly related to 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride, research on benzoic acid, a core component of the compound, has shown its significant role in regulating gut functions. As an antibacterial and antifungal preservative, benzoic acid has been observed to improve growth and health by promoting digestion, absorption, and gut barrier functions. This supports the potential health-related applications of benzoic acid derivatives in food and feed additives, providing a foundation for exploring the health implications of related compounds (Mao et al., 2019).
Metals and Biological Ligand Interaction
The interaction between metals and the electronic system of biologically important ligands, including benzoates and pyrrolidine derivatives, plays a crucial role in understanding the biological activity and the potential therapeutic applications of these compounds. Studies have shown that metals can significantly influence the electronic systems of these ligands, affecting their stability, reactivity, and interaction with biological targets. This knowledge is essential for designing new compounds with specific biological profiles and understanding the nature of their interactions with cellular receptors and other components (Lewandowski et al., 2005).
Physiological Implications of Benzoic Acid
A physiologically-based pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans, highlights the implications of dietary exposures and interspecies variations. Such studies are crucial for assessing the safety and efficacy of benzoic acid derivatives in various applications, including their use in food preservation and potential therapeutic agents. Understanding the metabolic and dosimetric variations of benzoic acid can inform the development of safer and more effective compounds for human use (Hoffman & Hanneman, 2017).
Propriétés
IUPAC Name |
3-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15;/h3,5-6,11H,1-2,4,7-10H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXBLRQXUNSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)



![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)